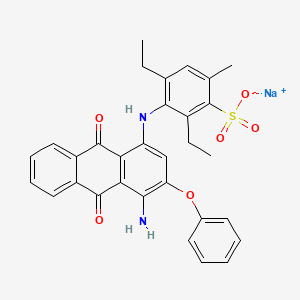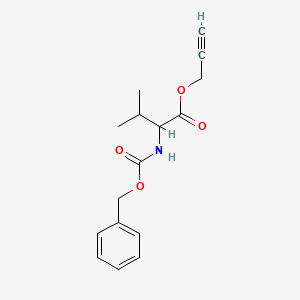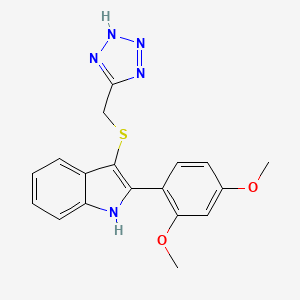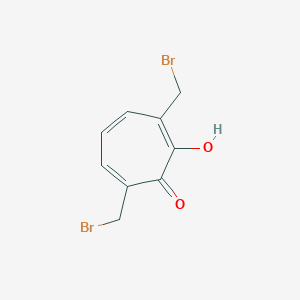
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid is a phenolic antioxidant compound. It is known for its ability to inhibit lipid peroxidation, making it useful in various applications such as protecting cosmetics, drugs, and foods from oxidative degradation . The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2,6-Ditert-butyl-4-methoxyphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Ditert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-methoxyphenol has a wide range of scientific research applications:
Wirkmechanismus
The antioxidant mechanism of 2,6-Ditert-butyl-4-methoxyphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets lipid radicals in biological membranes, interrupting the chain reaction of lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butyl-4-methylphenol:
2,5-Ditert-butyl-4-methoxyphenol: A structural isomer with comparable antioxidant properties.
Uniqueness
2,6-Ditert-butyl-4-methoxyphenol is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as an antioxidant in various applications .
Eigenschaften
CAS-Nummer |
73198-88-6 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-methoxyphenol;propanoic acid |
InChI |
InChI=1S/C15H24O2.C3H6O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6;1-2-3(4)5/h8-9,16H,1-7H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
TUPWFXHPKJGPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)



![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)



